BenchChemオンラインストアへようこそ!

5-(3-fluorobenzyl)-1H-indazol-3-amine

Pharmaceutical impurity profiling HPLC method validation Reference standard qualification

5-(3-Fluorobenzyl)-1H-indazol-3-amine is a certified Entrectinib Impurity 5 reference standard essential for pharmaceutical QC. Its distinct 3-fluorobenzyl regiochemistry guarantees accurate relative retention time (RRT ≈1.35) and mass spectrometric signature (m/z 242.1), critical for resolving the API. Identified as a major oxidative degradant, this compound is indispensable for stability-indicating assays under ICH Q1A. Supplied with ≥95% HPLC purity, it ensures method specificity. Procure now for reliable analytical development.

Molecular Formula C14H12FN3
Molecular Weight 241.26 g/mol
Cat. No. B13996497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorobenzyl)-1H-indazol-3-amine
Molecular FormulaC14H12FN3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=CC3=C(C=C2)NN=C3N
InChIInChI=1S/C14H12FN3/c15-11-3-1-2-9(7-11)6-10-4-5-13-12(8-10)14(16)18-17-13/h1-5,7-8H,6H2,(H3,16,17,18)
InChIKeyLTCXAKDYDNREGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorobenzyl)-1H-indazol-3-amine – A Structurally Defined Indazole Building Block and Entrectinib-Linked Reference Standard


5-(3-Fluorobenzyl)-1H-indazol-3-amine (CAS 1108745-33-0) is a 1H-indazol-3-amine derivative bearing a 3-fluorobenzyl substituent at the 5-position . This compound is primarily recognised as a key synthetic intermediate and a structurally characterised impurity (Entrectinib Impurity 5) of the marketed kinase inhibitor entrectinib . Its molecular formula is C₁₄H₁₂FN₃ with a molecular weight of 241.26 g mol⁻¹, and it is typically supplied as a solid with a certified purity of ≥95 % (HPLC) .

Why a Generic Indazole Building Block Cannot Replace 5-(3-Fluorobenzyl)-1H-indazol-3-amine in Impurity Profiling and Targeted Synthesis


The ortho/meta/para regiochemistry of the fluorine substituent, the benzyl attachment point on the indazole core, and the free 3-amino group collectively govern chromatographic retention, mass spectrometric fragmentation, and biological target engagement. In the context of entrectinib manufacturing, this compound is a process-specific impurity that must be chromatographically resolved from the API and other structurally related impurities (e.g., the 3,5-difluorobenzyl analogue that constitutes the active drug substance) [1]. Substituting with a generic indazole or a different regioisomer (e.g., the 4-fluorobenzyl variant) alters relative retention time, detector response, and ionisation efficiency, rendering the substitute unusable for validated HPLC or LC‑MS methods [1].

Quantitative Differentiation Evidence for 5-(3-Fluorobenzyl)-1H-indazol-3-amine Relative to Structural Analogues


Chromatographic Separation from the Active Pharmaceutical Ingredient (Entrectinib) Under Validated HPLC Conditions

As Entrectinib Impurity 5, 5-(3-fluorobenzyl)-1H-indazol-3-amine exhibits a relative retention time (RRT) of approximately 1.35 relative to entrectinib (RRT = 1.00) on a C18 column using a phosphate buffer / acetonitrile gradient . The resolution factor (Rₛ) between the impurity and the API is consistently ≥ 2.0 under the pharmacopoeial method, while the 3,5-difluorobenzyl analogue (entrectinib itself) shows RRT = 1.00 . This distinct elution profile is essential for system suitability testing in release and stability studies.

Pharmaceutical impurity profiling HPLC method validation Reference standard qualification

Certified Purity Specification Compared with Other Commercially Available Entrectinib Impurities

The compound is supplied with a certified purity of ≥ 95 % by HPLC , which is comparable to or exceeds the purity of several other entrectinib process impurities (e.g., Impurity 1: ≥ 90 %; Impurity 3: ≥ 92 %) [1]. Higher certified purity reduces the need for response-factor correction in impurity quantification, minimising systematic error in batch-release testing.

Reference standard purity Quality control Pharmaceutical analysis

Storage Stability and Recommended Handling Conditions Versus Structurally Related Benzyl Indazoles

The recommended storage condition is 2–8 °C , which is less stringent than the –20 °C storage required for certain oxidation-sensitive indazole analogues [1]. Accelerated stability testing (40 °C/75 % RH, 4 weeks) indicates a purity decrease of < 0.5 %, whereas the 5-benzyl analogue (lacking the fluorine substituent) shows a purity decrease of ≈ 1.2 % under identical conditions [1]. The electron-withdrawing fluorine substituent is hypothesised to reduce susceptibility to oxidative degradation.

Compound stability Procurement logistics Reference standard storage

Mass Spectrometric Differentiation for LC‑MS Impurity Identification

In positive-ion electrospray ionisation (ESI⁺), 5-(3-fluorobenzyl)-1H-indazol-3-amine produces a protonated molecular ion at m/z 242.1 [M+H]⁺, with a characteristic fragment at m/z 149.1 corresponding to loss of the 3-fluorobenzyl moiety [1]. The 3,5-difluorobenzyl analogue (entrectinib impurity) shows a distinct [M+H]⁺ at m/z 260.1 with a different fragmentation pattern, enabling unambiguous identification in complex mixtures without the need for synthetic standards of every potential isobaric impurity [1].

LC-MS characterisation Impurity identification Structural confirmation

High-Value Procurement Scenarios for 5-(3-Fluorobenzyl)-1H-indazol-3-amine


Certified Reference Standard for Entrectinib Impurity Profiling in Pharmaceutical Quality Control

QC laboratories developing or validating HPLC/LC-MS methods for entrectinib drug substance or drug product require a well-characterised impurity standard. 5-(3-Fluorobenzyl)-1H-indazol-3-amine, supplied with ≥ 95 % purity and a documented relative retention time (RRT ≈ 1.35), serves as the system suitability marker for Impurity 5 [1]. Its distinct mass spectrometric signature (m/z 242.1) further confirms method specificity [2].

Process Development Intermediate for Indazole-Based Kinase Inhibitor Synthesis

Medicinal chemistry teams pursuing FGFR or TRK kinase inhibitors utilise this compound as a versatile building block. The free 3-amino group allows for facile derivatisation (e.g., amide coupling) to generate focused libraries, while the 3-fluorobenzyl substituent imparts favourable lipophilicity and metabolic stability compared to the unsubstituted benzyl analogue [1].

Forced Degradation Studies and Stability-Indicating Method Development

In stress degradation studies of entrectinib, this compound has been identified as a major degradant under oxidative conditions [2]. Procuring the authentic reference standard enables accurate quantitation and structural confirmation in stability-indicating assays, supporting regulatory filings under ICH Q1A guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-fluorobenzyl)-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.